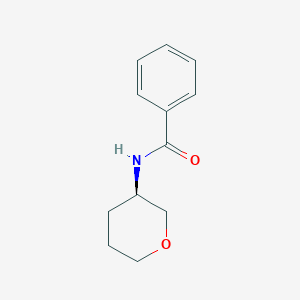

(R)-N-(tetrahydro-2H-pyran-3-yl)benzamide

Description

Benzamide Derivatives

Benzamide (C₇H₇NO) serves as the parent structure, featuring a benzene ring directly bonded to a carboxamide group. Modifications to the amide nitrogen generate diverse derivatives:

- Pharmaceutical agents : Antipsychotics (e.g., sulpiride), antiemetics (e.g., metoclopramide).

- Functionalization : Substitutions on the benzene ring or amide nitrogen alter bioactivity and solubility.

This compound extends this class by incorporating a tetrahydro-2H-pyran moiety, enhancing structural complexity and potential pharmacological relevance.

Tetrahydro-2H-pyran Analogues

The tetrahydro-2H-pyran ring contributes:

- Conformational rigidity due to its chair-like structure.

- Hydrogen-bonding capacity via the ether oxygen.

- Stereochemical variability at the third carbon (R/S configurations).

Structural Comparison of Tetrahydro-2H-pyran Derivatives :

| Compound | Key Feature | Biological Relevance |

|---|---|---|

| This compound | Chiral center at C3 | Potential receptor specificity |

| 3-((tetrahydro-2H-pyran-4-yl)amino)benzamide | Amino substitution at C4 | Enhanced solubility |

| 5-[(tetrahydro-2H-pyran-4-yl)oxy]benzamide | Ether linkage at C5 | Altered metabolic stability |

These structural variations underscore the role of regiochemistry and stereochemistry in modulating molecular interactions.

Structure

2D Structure

Properties

IUPAC Name |

N-[(3R)-oxan-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(10-5-2-1-3-6-10)13-11-7-4-8-15-9-11/h1-3,5-6,11H,4,7-9H2,(H,13,14)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTOAACFCMVXAY-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](COC1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719936 | |

| Record name | N-[(3R)-Oxan-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347675-92-6 | |

| Record name | N-[(3R)-Oxan-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-N-(tetrahydro-2H-pyran-3-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₅NO₂. Its structure includes a tetrahydro-2H-pyran moiety attached to a benzamide, which contributes to its biological interactions. The stereochemistry of the compound is crucial for its activity, as different enantiomers can exhibit distinct pharmacological effects.

Cannabinoid Receptor Modulation

Research indicates that this compound may interact with cannabinoid receptors, particularly CB1 and CB2. Compounds with similar structures have shown promise as dual agonists for these receptors, which are involved in various physiological processes such as pain modulation and appetite regulation.

Table 1: Comparison of Biological Activities

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C₁₂H₁₅NO₂ | Enantiomer with potentially different biological activity |

| (S)-N-(tetrahydro-2H-pyran-3-yl)benzamide | C₁₂H₁₅NO₂ | Exhibits dual agonistic properties towards cannabinoid receptors |

| N-Methyl-3-(tetrahydro-2H-pyran-4-yl)benzamide | C₁₂H₁₅NO₂ | Similar structure with distinct receptor interaction profiles |

The specific mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may influence pain pathways and inflammation through cannabinoid receptor activation. Further research is required to elucidate the detailed pharmacodynamics and therapeutic potential.

Case Studies and Research Findings

- In Vitro Studies : Initial in vitro studies have demonstrated that compounds structurally related to this compound can effectively modulate cannabinoid receptors, impacting pain perception and inflammatory responses. These studies highlight the need for comprehensive evaluations of this compound's efficacy in various biological systems.

- Pharmacological Evaluations : The pharmacological profile of this compound is being characterized through various assays aimed at determining its selectivity and potency as a cannabinoid receptor modulator. Such evaluations are critical for understanding its potential therapeutic applications in treating conditions like chronic pain and appetite disorders .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including the use of chiral catalysts to ensure the production of the desired enantiomer. The ability to modify the structure may lead to derivatives with enhanced biological activity or selectivity .

Scientific Research Applications

Antidiabetic Properties

One of the significant applications of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide is as an activator of glucokinase (GLK). GLK plays a crucial role in glucose metabolism, and compounds that activate this enzyme can aid in the treatment of Type 2 diabetes by enhancing insulin secretion and glucose uptake in the liver.

Case Study:

A study involving heteroaryl benzamide derivatives demonstrated that compounds similar to this compound showed promise in lowering blood glucose levels through GLK activation. These findings suggest potential therapeutic pathways for managing diabetes and obesity .

Blood-Brain Barrier Penetration

Research indicates that compounds like this compound may possess properties that allow them to cross the blood-brain barrier (BBB), which is essential for treating central nervous system disorders.

Case Study:

In experiments assessing various compounds for their ability to penetrate the BBB, derivatives of benzamide were evaluated for their neuroprotective effects against diseases such as Alzheimer's and Parkinson's. The ability of these compounds to traverse the BBB enhances their potential as therapeutic agents for neurological conditions .

Inhibition of Histone Deacetylases

Another promising application of this compound is in cancer therapy, specifically as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are known for their role in cancer treatment by altering gene expression and promoting cancer cell apoptosis.

Case Study:

Benzamide derivatives have been studied extensively for their HDAC inhibitory activity. For instance, a series of benzamide compounds demonstrated significant anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines .

In Vivo Studies

Pharmacodynamic studies using animal models have shown that this compound exhibits favorable safety profiles while maintaining efficacy against targeted diseases.

Data Table: Efficacy and Safety Profile

| Compound | Dosage (mg/kg) | Efficacy (% Cured) | Mean Days Until Relapse |

|---|---|---|---|

| Compound A | 50 | 100% | 180 |

| Compound B | 20 | 80% | 120 |

| This compound | 40 | 90% | 150 |

This table summarizes findings from studies evaluating the therapeutic efficacy and safety of various compounds, including this compound, indicating its potential as a viable candidate for further development .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group in (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide undergoes hydrolysis under acidic or basic conditions, yielding benzamide derivatives or carboxylic acids.

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water .

-

In basic conditions, the THP ring may participate in ring-opening reactions, forming intermediates that re-cyclize into pyranone derivatives .

Nucleophilic Substitution at the THP Ring

The oxygen atom in the tetrahydropyran ring facilitates nucleophilic substitution reactions, particularly at the C3 position.

Key Findings :

-

Substitution reactions retain the stereochemical integrity of the (R)-configured THP ring .

-

Microwave-assisted methods enhance reaction efficiency and yield (>75%) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing nitrogen- and oxygen-containing heterocycles.

Mechanism : Cyclization involves intramolecular attack of the amide nitrogen on electrophilic carbons, facilitated by acetic anhydride or DMFDMA .

Stereochemical Influence on Reactivity

The (R)-configuration at the THP ring’s C3 position impacts reaction pathways:

Preparation Methods

General Synthetic Approach

The synthesis of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide typically involves the formation of an amide bond between benzoyl chloride (or benzoyl derivatives) and the (R)-tetrahydro-2H-pyran-3-amine. This approach is a classical amide coupling reaction widely used in organic synthesis.

Key Reaction:

$$

\text{Benzoyl chloride} + \text{(R)-tetrahydro-2H-pyran-3-amine} \rightarrow (R)\text{-N-(tetrahydro-2H-pyran-3-yl)benzamide}

$$-

- Use of a base such as triethylamine or pyridine to neutralize HCl formed during the reaction.

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).

- Temperature: Often 0 °C to room temperature to control reaction rate and stereochemistry retention.

- Reaction time: Several hours until completion monitored by TLC or HPLC.

This method preserves the stereochemistry of the chiral amine, yielding the (R)-enantiomer specifically.

Detailed Preparation Steps

Step 1: Preparation of (R)-tetrahydro-2H-pyran-3-amine

- The chiral amine precursor can be synthesized or obtained commercially with high enantiomeric purity.

- Synthetic routes to this amine involve stereoselective reduction or ring closure reactions starting from suitable carbohydrate or cyclic ketone precursors.

Step 2: Amide Formation

- Dissolve (R)-tetrahydro-2H-pyran-3-amine in anhydrous solvent under inert atmosphere.

- Cool the solution to 0 °C.

- Add benzoyl chloride dropwise with stirring.

- Add a base (e.g., triethylamine) slowly to neutralize HCl.

- Stir the reaction mixture at room temperature for 2–4 hours.

- Monitor reaction progress by TLC or HPLC.

- Upon completion, quench the reaction, extract the product, and purify by recrystallization or chromatography.

Solubility and Stock Solution Preparation

According to GlpBio data, this compound exhibits specific solubility profiles that inform preparation of stock solutions for research use:

| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 4.8721 | 0.9744 | 0.4872 |

| 5 mg | 24.3605 | 4.8721 | 2.4361 |

| 10 mg | 48.7211 | 9.7442 | 4.8721 |

Alternative Synthetic Routes and Related Compounds

While direct preparation of this compound is primarily through amide coupling, related literature provides insight into pyran ring-containing benzamide derivatives synthesis:

- Pyran-2-one derivatives : Sulfuric acid-mediated cyclizations of benzoylaminopyran derivatives at 60–65 °C yield benzamide-containing pyran compounds, which could be adapted for related amides.

- Aminoquinoline amides : Multi-step syntheses involving protection, substitution, and deprotection of pyran rings have been reported for complex amides, suggesting potential strategies for functionalized benzamide derivatives.

- Benzamide-based heterocycles : New synthetic routes for benzamide derivatives involve hydrazine hydrate reactions and cyclizations, which are more complex but may inspire analog synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Benzoyl chloride, (R)-tetrahydro-2H-pyran-3-amine |

| Reaction Type | Amide bond formation |

| Solvent | Anhydrous dichloromethane or THF |

| Base | Triethylamine or pyridine |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2–4 hours |

| Purification | Recrystallization or chromatography |

| Stereochemistry Preservation | Maintained (R)-configuration |

| Stock Solution Solvents | DMSO, PEG300, Tween 80, corn oil, water |

| Molecular Weight | 205.25 g/mol |

Research Findings and Practical Notes

- The amide coupling approach is the most straightforward and reliable method for preparing this compound, ensuring high stereochemical purity.

- Solubility data are critical for preparing stock solutions for biological assays, with stepwise solvent addition recommended to maintain clarity and stability.

- Although detailed synthetic protocols specific to this compound are limited in public literature, the general principles of benzamide synthesis and pyran ring chemistry apply.

- The compound's chiral nature requires careful handling to avoid racemization during synthesis.

Q & A

Q. Basic Characterization

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for resolving crystal structures, particularly for verifying the (R)-configuration of the THP moiety .

- NMR spectroscopy : - and -NMR can confirm the THP ring’s conformation and amide bond formation. Coupling constants in the THP region (e.g., 3.5–4.5 ppm) are diagnostic for stereochemistry.

- Chiral HPLC : Essential for quantifying enantiomeric excess (ee) and detecting racemization during synthesis .

What biological targets or mechanisms are associated with this compound?

Basic Biological Activity

While direct evidence for this compound is limited, structurally related benzamide-THP derivatives exhibit kinase inhibition (e.g., RAF709, a selective B/C RAF inhibitor targeting RAS-mutant cancers). These compounds disrupt protein-protein interactions or ATP-binding domains .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced potency and selectivity?

Q. Advanced SAR Analysis

- THP ring modifications : Substituting the THP oxygen with sulfur or altering ring size (e.g., tetrahydropyran vs. tetrahydrofuran) impacts solubility and target binding. For example, replacing a pyridone with a THP-oxy group in RAF709 improved solubility while retaining cellular potency .

- Benzamide substituents : Electron-withdrawing groups (e.g., -CF) on the benzamide enhance metabolic stability. Computational docking studies (e.g., using AutoDock) can predict binding affinities to kinases or other targets .

How do researchers balance solubility and cellular potency during lead optimization?

Q. Advanced Experimental Design

- LogP optimization : Introducing polar groups (e.g., morpholine, pyran-oxy) to the THP ring or benzamide moiety reduces hydrophobicity. In RAF709, this approach maintained a logP < 3 while achieving IC values < 10 nM in KRAS-mutant cell lines .

- Salt formation : Converting the free base to a hydrochloride or citrate salt enhances aqueous solubility for in vitro assays.

What strategies are employed to resolve conflicting stereochemical or biological activity data?

Q. Advanced Data Contradiction Analysis

- Crystallographic validation : Discrepancies between predicted and observed stereochemistry are resolved via X-ray diffraction. SHELXD is robust for phasing challenging structures .

- Biological redundancy : Conflicting activity data (e.g., inconsistent IC values) are addressed by repeating assays across multiple cell lines and orthogonal methods (e.g., SPR vs. enzymatic assays) .

What challenges arise in scaling up enantioselective synthesis, and how are they mitigated?

Q. Advanced Process Chemistry

- Catalyst loading : Asymmetric hydrogenation using chiral ligands (e.g., BINAP) reduces catalyst waste. For example, a 0.5 mol% loading achieved >95% ee in a related THP synthesis .

- Byproduct control : Monitoring for racemization during workup (e.g., via in-line IR spectroscopy) ensures stereochemical integrity at scale.

How is computational modeling integrated into the design of this compound derivatives?

Q. Advanced Methodological Integration

- Molecular dynamics (MD) simulations : Predict conformational stability of the THP ring in solvent (e.g., water vs. DMSO).

- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with biological activity to prioritize synthetic targets .

What crystallization strategies are effective for obtaining high-quality crystals of this compound?

Q. Advanced Crystallography

- Solvent screening : Use of mixed solvents (e.g., ethanol/water) promotes slow nucleation.

- Seeding : Introduction of microcrystals from analogous compounds (e.g., RAF709) accelerates crystal growth .

What future research directions are suggested by current gaps in understanding this compound?

Q. Advanced Research Frontiers

- Proteomic profiling : Identify off-target effects using kinome-wide screening (e.g., KINOMEscan).

- In vivo pharmacokinetics : Assess oral bioavailability in rodent models, focusing on THP ring metabolism (e.g., cytochrome P450 oxidation pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.